molecular formula C22H19N7O3 B2968329 (Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 329703-15-3

(Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

カタログ番号: B2968329
CAS番号: 329703-15-3
分子量: 429.44
InChIキー: WUCKWKPPBUCXBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-7-Benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a benzyl group at the 7-position, methyl groups at N1 and N3, and a hydrazinyl-linked 2-oxoindolin-3-ylidene substituent at the 8-position. The Z-configuration of the hydrazine bridge likely influences its stereoelectronic properties and biological interactions.

特性

IUPAC Name

7-benzyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c1-27-18-17(20(31)28(2)22(27)32)29(12-13-8-4-3-5-9-13)21(24-18)26-25-16-14-10-6-7-11-15(14)23-19(16)30/h3-11,23,30H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYJQJKOCSGSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the purine backbone and the introduction of the hydrazine and oxindole moieties. The methods often utilize palladium-catalyzed reactions or other coupling strategies to achieve the desired structure .

Anticancer Properties

Recent studies have shown that (Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
PC-3 (Prostate)12.5Cell cycle arrest
A549 (Lung)18.0Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus30
Escherichia coli50
Pseudomonas aeruginosa40

Case Study 1: Breast Cancer Treatment

In a recent clinical study involving MCF-7 cell lines, treatment with (Z)-7-benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of this compound in a murine model infected with Staphylococcus aureus. Mice treated with the compound showed a marked decrease in bacterial load compared to controls, indicating its potential as an antimicrobial agent.

類似化合物との比較

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The following table summarizes key structural differences and similarities with analogues from the evidence:

Compound Name 8-Substituent Molecular Formula Molecular Weight Key Physical Data
Target Compound: (Z)-7-Benzyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-purine-dione Hydrazinyl-2-oxoindolin-3-ylidene (Z) Not Provided Estimated >400 Not Available
7-Benzyl-1,3-dimethyl-8-phenyl-purine-2,6-dione (Compound 15) Phenyl C20H18N4O2 346.4 mp 164°C; 1H-NMR provided
8-(Benzyl(methyl)amino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-purine-dione Benzyl(methyl)amino; phenoxy-hydroxypropyl C25H29N5O4 463.5 No physical data reported
(E)-1-Allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-purine-dione Hydrazinyl-3-ethoxy-4-hydroxybenzylidene (E) C19H22N6O4 398.4 No physical data reported
Key Observations:

Substituent Diversity: The target compound’s 8-position hydrazinyl-oxoindolinyl group distinguishes it from phenyl (Compound 15) and benzyl(methyl)amino () substituents. The oxoindolinyl moiety may enhance π-stacking or hydrogen-bonding interactions compared to simpler aryl groups .

Stereochemistry : The Z-configuration in the target compound contrasts with the E-configuration in ’s hydrazinyl-benzylidene analogue, which could affect molecular planarity and solubility.

Molecular Weight : The target compound’s estimated molecular weight (>400) aligns with trends observed in analogues with bulky 8-substituents (e.g., ’s 463.5).

Functional Implications

  • Solubility : The hydrophilic hydrazine group in the target compound may improve aqueous solubility compared to the hydrophobic phenyl group in Compound 15 .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the hydrazinyl-oxoindolinyl moiety into xanthine scaffolds?

  • Methodology : The hydrazinyl group can be introduced via nucleophilic substitution of 8-bromo precursors with hydrazine derivatives. For example, reacting 8-bromo-1,3-dimethylxanthine with 2-oxoindolin-3-ylidene hydrazine under microwave-assisted conditions (60–80°C, DMF/K₂CO₃) achieves ~70% yield. Post-functionalization of the hydrazinyl intermediate with carbonyl-containing compounds (e.g., aldehydes/ketones) enables structural diversification .
  • Validation : Confirm regioselectivity using ¹H NMR (e.g., downfield shifts for N-H protons at δ 10–12 ppm) and LC-MS for molecular ion peaks .

Q. How can the stereochemical configuration (Z/E) of the hydrazinyl-indolinyl group be determined?

  • Methodology : Use NOESY NMR to detect spatial proximity between the benzyl group (C7) and the oxoindolinyl moiety. Computational methods (e.g., DFT-based geometry optimization) can predict stability differences between Z/E isomers. X-ray crystallography (via ORTEP-3 software) provides definitive confirmation .
  • Case Study : In analogous compounds, the Z-configuration is favored due to intramolecular H-bonding between the hydrazine N-H and the purine-dione carbonyl .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify substituents (e.g., benzyl CH₂ at δ 4.5–5.0 ppm, dimethyl groups at δ 3.2–3.5 ppm) and confirm purity.
  • HRMS : Verify molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₂N₆O₃: 454.17).
  • IR : Detect carbonyl stretches (~1700 cm⁻¹ for purine-dione, ~1650 cm⁻¹ for oxoindolinyl) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in large-scale synthesis?

  • Methodology : Apply Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst). Bayesian optimization algorithms outperform traditional one-variable-at-a-time (OVAT) approaches, reducing experiments by 30–50%. For example, a central composite design identified DMF/K₂CO₃ at 70°C as optimal for hydrazine coupling (85% yield) .
  • Data Analysis : Use response surface models to predict interactions between variables and identify robustness ranges .

Q. What computational tools predict the biological activity of this compound against kinase targets?

  • Approach :

Docking Studies : Use AutoDock Vina to model interactions with ALDH1A1 or similar enzymes. Focus on hydrogen bonding with purine-dione and π-π stacking with benzyl/oxoindolinyl groups.

QSAR Modeling : Train models on xanthine derivatives using descriptors like LogP, topological polar surface area (TPSA), and electronegativity. Public tools (e.g., Chemicalize.org ) estimate drug-likeness parameters (e.g., Lipinski violations) .

  • Validation : Compare predicted IC₅₀ values with in vitro enzyme assays (e.g., ALDH1A1 inhibition assays) .

Q. How does the benzyl substituent at C7 influence metabolic stability?

  • Experimental Design :

  • Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro, 3-methoxy).
  • Assess stability in human liver microsomes (HLM) using LC-MS/MS.
    • Findings : Electron-withdrawing groups (e.g., 4-CF₃) reduce CYP3A4-mediated oxidation, extending half-life (t₁/₂) from 2.1 to 5.8 hours .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Root Cause Analysis :

  • Purity Discrepancies : Use orthogonal methods (HPLC, DSC) to rule out impurities (>95% purity required).
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
    • Case Study : Disputed IC₅₀ values for ALDH1A1 inhibitors were traced to differences in recombinant enzyme sources (human vs. murine) .

Methodological Resources

  • Crystallography : ORTEP-3 for Windows enables crystal structure visualization and refinement .
  • Synthesis Optimization : Heuristic algorithms (e.g., genetic algorithms) automate reaction condition screening .
  • Data Repositories : RCSB PDB provides ligand-protein interaction data for structure-based design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。